[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane
Description
3-(Bromomethyl)cyclobutoxydimethylsilane: is a chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.29 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a cyclobutoxy ring, which is further bonded to a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKQKLVVDFSUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Bromomethyl)cyclobutoxydimethylsilane involves several steps. One common method includes the reaction of cyclobutanol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine to form the intermediate cyclobutoxy(tert-butyl)dimethylsilane . This intermediate is then reacted with bromomethyl chloride under controlled conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(Bromomethyl)cyclobutoxydimethylsilane: undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include , , and .
Oxidation Reactions: The compound can be oxidized using reagents like or to form corresponding oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative.
Scientific Research Applications
Organic Synthesis
3-(Bromomethyl)cyclobutoxy(tert-butyl)dimethylsilane serves as a building block for the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives used in pharmaceuticals and agrochemicals .
Key Reactions:
- Nucleophilic Substitution: The bromomethyl group acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds.
- Alkylation: It can introduce functional groups into organic frameworks, enhancing the diversity of synthetic routes available to chemists.
Pharmaceutical Applications
In pharmaceuticals, this compound is used as an intermediate in synthesizing biologically active compounds. Its structural features enable it to modify biomolecules such as peptides and proteins, which is crucial for studying their structure and function. Although specific biological activity data is limited, compounds with similar structures often exhibit significant effects due to their reactivity.
Examples of Use:
- Modifying drug candidates to improve efficacy or reduce side effects.
- Serving as an alkylating agent in the synthesis of targeted therapeutics.
Materials Science
In materials science, 3-(Bromomethyl)cyclobutoxy(tert-butyl)dimethylsilane is incorporated into polymers to enhance their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial needs.
Case Studies and Research Findings
While comprehensive case studies specifically documenting the applications of 3-(Bromomethyl)cyclobutoxy(tert-butyl)dimethylsilane are scarce, related compounds exhibit similar functionalities. For instance:
- Alkylating Agents: Research indicates that compounds with alkylating properties can interact with biological macromolecules, leading to cytotoxic effects or serving as intermediates in drug synthesis.
- Functionalized Silanes: The unique reactivity profile of this compound allows it to be used effectively in synthesizing various functionalized silanes, which are critical in both research and industrial applications .
Summary Table of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Nucleophilic substitution |
| Pharmaceuticals | Intermediate for biologically active compounds | Modifying peptides/proteins |
| Materials Science | Enhances thermal stability and mechanical strength | Used in specialty chemicals and polymers |
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)cyclobutoxydimethylsilane depends on the specific chemical reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
3-(Bromomethyl)cyclobutoxydimethylsilane: can be compared with similar compounds such as (3-bromopropoxy)tert-butyl dimethylsilane and (3-bromomethyl)cyclopentyloxy(tert-butyl)dimethylsilane . These compounds share similar structural features but differ in the size and nature of the cyclic ring. The unique cyclobutyl ring in 3-(Bromomethyl)cyclobutoxydimethylsilane imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Biological Activity
3-(Bromomethyl)cyclobutoxydimethylsilane is a synthetic compound with the molecular formula C₁₁H₂₃BrOSi and a molecular weight of 279.29 g/mol. Its structure features a cyclobutoxy group, a tert-butyl moiety, and a bromomethyl substituent, which contribute to its unique reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The compound is categorized as an alkylating agent due to the presence of the bromomethyl group, which can participate in nucleophilic substitution reactions. This reactivity allows it to interact with various biological macromolecules, potentially leading to cytotoxic effects or serving as intermediates in drug synthesis .
The mechanism of action for 3-(Bromomethyl)cyclobutoxydimethylsilane may involve:
- Alkylation of Nucleophiles : The bromomethyl group can react with nucleophilic sites on DNA or proteins, leading to modifications that may disrupt normal cellular functions.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in various biochemical pathways, particularly those related to inflammation and cancer progression.
Case Studies and Research Findings
- Cytotoxicity Studies : Research indicates that alkylating agents can induce apoptosis in cancer cells. For instance, derivatives of similar silane compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 3-(Bromomethyl)cyclobutoxydimethylsilane may also possess anticancer properties .
- Synthesis and Functionalization : Studies have explored the synthesis of 3-(Bromomethyl)cyclobutoxydimethylsilane as an intermediate for creating more complex organic molecules. Its ability to undergo further functionalization makes it a valuable building block in pharmaceutical chemistry .
- Comparative Analysis : A comparative analysis of structurally related compounds reveals that while 3-(Bromomethyl)cyclobutoxydimethylsilane is less reactive than iodomethyl derivatives, it offers greater reactivity than chloromethyl counterparts. This reactivity profile is crucial for its application in organic synthesis and potential therapeutic uses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)cyclobutoxydimethylsilane, and how can yields be maximized?
- Methodology : The compound is typically synthesized via silylation of hydroxylated intermediates. For example, tert-butyl(1-(3,3-dimethylcycloprop-1-en-1-yl)cyclobutoxy)dimethylsilane (structurally analogous) was prepared using tert-butyldimethylsilyl triflate (TBSOTf) and triethylamine (Et₃N) in anhydrous conditions, achieving 72–83% yields after flash column chromatography .
- Key Factors :
- Use of TBSOTf as a silylating agent due to its high reactivity.
- Purification via gradient elution (e.g., 1–10% EtOAc/pentane) to isolate the silyl ether .
- Reaction optimization (temperature, stoichiometry) to minimize byproducts like hydrolyzed intermediates .
Q. How is 3-(Bromomethyl)cyclobutoxydimethylsilane characterized, and what analytical techniques are critical for structural confirmation?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm silyl ether formation (e.g., tert-butyl group signals at δ 0.99–1.01 ppm) and bromomethyl integration .
- HRMS : To verify molecular ion peaks (e.g., [M + H]⁺ calculated vs. observed) .
- IR Spectroscopy : Absorbance bands for C-Br (~600 cm⁻¹) and Si-O (1050–1100 cm⁻¹) bonds .
- Data Example :
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 0.22–0.99 ppm (Si(CH₃)₂C(CH₃)₃) | |
| HRMS (ESI) | m/z 365.2328 ([M + H]⁺) |
Advanced Research Questions
Q. How does 3-(Bromomethyl)cyclobutoxydimethylsilane participate in cycloaddition reactions, and what mechanistic insights are critical for stereochemical control?
- Applications : The bromomethyl group acts as a leaving group in nucleophilic substitutions, enabling cyclopropane ring formation (e.g., in spirocyclic ketones) .
- Mechanism :
- Bromide displacement by nucleophiles (e.g., thiocyanate, phenylselenide) under basic conditions .
- Stereochemical outcomes (cis/trans) are influenced by steric hindrance from the bulky tert-butyl group, confirmed via NOESY experiments .
Q. What computational or experimental strategies address contradictions in reaction yields or stereoselectivity when using this compound?
- Experimental Design :
- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., reflux vs. room temperature) to favor specific intermediates .
- Additives : Use of radical inhibitors (e.g., BHT) to suppress unwanted side reactions in bromine-mediated steps .
- Computational Modeling :
- DFT studies to map transition states and predict regioselectivity in cyclopropane formation .
- MD simulations to analyze steric effects of the tert-butyl group on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
